molecular formula C17H18O3 B12653634 Propyl diphenylglycolate CAS No. 94006-12-9

Propyl diphenylglycolate

Cat. No.: B12653634
CAS No.: 94006-12-9
M. Wt: 270.32 g/mol
InChI Key: IKFSGYFNHOQVPF-UHFFFAOYSA-N
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Description

Propyl diphenylglycolate: is an organic compound with the molecular formula C17H18O3. It is also known by its systematic name, propyl 2-hydroxy-2,2-diphenylacetate. This compound is characterized by the presence of a propyl ester group attached to a diphenylglycolate moiety. It is commonly used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Propyl diphenylglycolate can be synthesized through the esterification of benzilic acid with propanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is conducted in a continuous flow reactor to optimize yield and efficiency. The use of high-purity reactants and catalysts ensures the production of high-quality this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Propyl diphenylglycolate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed:

    Oxidation: Benzilic acid derivatives.

    Reduction: Propyl diphenylmethanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Propyl diphenylglycolate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of propyl diphenylglycolate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active diphenylglycolate moiety, which can then interact with biological targets. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Benzilic acid: A precursor in the synthesis of propyl diphenylglycolate.

    Diphenylglycolic acid: A related compound with similar structural features.

    Propyl benzoate: Another ester with a propyl group but different aromatic structure.

Uniqueness: this compound is unique due to its specific combination of a propyl ester group and a diphenylglycolate moiety. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

CAS No.

94006-12-9

Molecular Formula

C17H18O3

Molecular Weight

270.32 g/mol

IUPAC Name

propyl 2-hydroxy-2,2-diphenylacetate

InChI

InChI=1S/C17H18O3/c1-2-13-20-16(18)17(19,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,19H,2,13H2,1H3

InChI Key

IKFSGYFNHOQVPF-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O

Origin of Product

United States

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